molecular formula C9H17NO B13790638 Pentenylmorpholine

Pentenylmorpholine

Cat. No.: B13790638
M. Wt: 155.24 g/mol
InChI Key: WOXMXYYZKGMTFP-UHFFFAOYSA-N
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Description

Pentenylmorpholine is an organic compound that belongs to the morpholine family. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This compound is characterized by the presence of a pentenyl group attached to the morpholine ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentenylmorpholine can be synthesized through various methods. One common approach involves the reaction of morpholine with pentenyl halides under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the this compound product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Pentenylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions where the pentenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.

Major Products Formed:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of reduced this compound derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Pentenylmorpholine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pentenylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, this compound derivatives may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    Phenylmorpholine: A compound with a phenyl group attached to the morpholine ring.

    Methylmorpholine: A compound with a methyl group attached to the morpholine ring.

    Ethylmorpholine: A compound with an ethyl group attached to the morpholine ring.

Comparison: Pentenylmorpholine is unique due to the presence of the pentenyl group, which imparts distinct chemical properties compared to other morpholine derivatives. This uniqueness makes it valuable in specific applications where the pentenyl group enhances the compound’s reactivity or biological activity.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-pent-1-enylmorpholine

InChI

InChI=1S/C9H17NO/c1-2-3-4-5-10-6-8-11-9-7-10/h4-5H,2-3,6-9H2,1H3

InChI Key

WOXMXYYZKGMTFP-UHFFFAOYSA-N

Canonical SMILES

CCCC=CN1CCOCC1

Origin of Product

United States

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